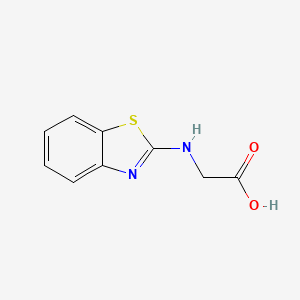

2-(1,3-Benzothiazol-2-ylamino)acetic acid

Description

Significance of the Benzothiazole (B30560) Pharmacophore in Medicinal Chemistry

The benzothiazole nucleus is a privileged structure in drug discovery, renowned for its broad spectrum of pharmacological activities. nih.govpcbiochemres.compharmacyjournal.in Its derivatives have been extensively studied and have shown a wide array of therapeutic applications. The inherent aromaticity and the presence of nitrogen and sulfur atoms in the thiazole (B1198619) ring contribute to its ability to interact with various biological targets. uokerbala.edu.iq

The diverse biological activities associated with the benzothiazole pharmacophore are summarized in the table below:

| Biological Activity | Description |

| Antimicrobial | Effective against a range of bacteria and fungi. ucl.ac.be |

| Anticancer | Shows cytotoxic activity against various cancer cell lines. pcbiochemres.compharmacyjournal.in |

| Anti-inflammatory | Exhibits potential in reducing inflammation. nih.govpharmacyjournal.in |

| Anticonvulsant | Investigated for its potential in managing seizures. nih.govpharmacyjournal.in |

| Antidiabetic | Some derivatives have shown promise in managing diabetes. nih.govpcbiochemres.com |

| Antitubercular | Active against Mycobacterium tuberculosis. nih.gov |

| Antiviral | Shows activity against various viruses. nih.gov |

| Antioxidant | Capable of neutralizing harmful free radicals. nih.govpcbiochemres.com |

This wide range of activities has cemented the benzothiazole scaffold as a critical component in the development of new therapeutic agents. ijper.org

Overview of Research Trajectories for N-Substituted Benzothiazole-2-amines

N-substituted benzothiazole-2-amines are a significant class of derivatives that have garnered considerable attention in synthetic and medicinal chemistry. mdpi.com The amino group at the 2-position of the benzothiazole ring serves as a versatile handle for chemical modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. researchgate.netarabjchem.org

Research in this area has focused on several key trajectories:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic methodologies to create diverse libraries of N-substituted benzothiazole-2-amines. These methods often focus on efficiency, yield, and the ability to introduce a wide range of functional groups. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies: A primary goal of synthesizing new analogs is to understand the relationship between the chemical structure and the biological activity. By systematically altering the substituents on the amino group and the benzothiazole ring, researchers can identify key structural features responsible for a particular pharmacological effect. benthamscience.com

Exploration of Biological Activities: N-substituted benzothiazole-2-amines have been investigated for a multitude of biological activities, including as antimicrobial, anticancer, and anti-inflammatory agents. mdpi.combibliomed.org For instance, the introduction of different aryl or alkyl groups on the nitrogen atom can significantly influence the compound's potency and selectivity.

Research Scope and Potential for 2-(1,3-Benzothiazol-2-ylamino)acetic Acid Analogs

The core structure of this compound presents numerous opportunities for the development of novel analogs with enhanced or new biological activities. The acetic acid moiety introduces a carboxylic acid group, which can be further modified to create esters, amides, and other derivatives. nih.govbau.edu.tr

The potential for creating analogs of this compound is vast, with several key areas of modification:

| Site of Modification | Potential Derivatives | Potential Therapeutic Applications |

| Carboxylic Acid Group | Esters, Amides, Hydrazides | Prodrugs, Modulation of solubility and bioavailability, New biological targets |

| Benzothiazole Ring | Introduction of substituents (e.g., halogens, nitro groups, alkyl groups) | Enhanced potency, Altered selectivity, Improved pharmacokinetic properties |

| Amino Linker | N-alkylation, N-acylation | Fine-tuning of electronic and steric properties to optimize target binding |

The synthesis and biological evaluation of such analogs are active areas of research, with the aim of discovering new compounds with improved therapeutic profiles. tandfonline.com The exploration of these derivatives could lead to the identification of novel drug candidates for a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWYPNHFJRHOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332605 | |

| Record name | 2-(1,3-benzothiazol-2-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91192-36-8 | |

| Record name | 2-(1,3-benzothiazol-2-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis of 2 1,3 Benzothiazol 2 Ylamino Acetic Acid and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

The structural characterization of 2-(1,3-Benzothiazol-2-ylamino)acetic acid and its derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and electronic properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Chemical Shift Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectra of benzothiazole (B30560) derivatives, aromatic protons typically appear in the downfield region, generally between 6.10 and 8.10 ppm. For derivatives of this compound, specific signals corresponding to the protons of the benzothiazole ring system and the acetic acid moiety are observed. For instance, in N-(benzo[d]thiazol-2-yl)acetamide, a related structure, the aromatic protons resonate at δ 7.29-7.95 ppm, while the acetyl methyl protons show a singlet at δ 2.19 ppm. umpr.ac.id The NH proton of the amino group often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Aromatic carbons in benzothiazole derivatives typically resonate in the range of 102–167 ppm. nih.gov The carbonyl carbon of the acetic acid group is characteristically found further downfield, often above 165 ppm. For example, in a series of N-benzothiazole-2-yl-acetamides, the carbonyl carbon signal was observed in the range of 165.98–166.59 ppm. nih.gov The chemical shifts of the benzothiazole ring carbons are sensitive to the substitution pattern on the ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzothiazole Aromatic Protons | 7.0 - 8.5 | 120 - 155 |

| NH Proton | Variable (often broad) | - |

| CH₂ Protons (acetic acid) | ~4.0 - 5.0 | ~40 - 55 |

| COOH Proton | Variable (often broad, >10) | - |

| C=O (carbonyl) | - | >165 |

| Benzothiazole C2 (attached to N) | - | ~160 - 170 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific substituents on the benzothiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm its structure. A broad band is typically observed in the range of 2400-3450 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp band around 1710-1715 cm⁻¹. thescipub.comlibretexts.org

The N-H stretching vibration of the secondary amine group gives rise to a band in the region of 3300-3500 cm⁻¹. ijpsr.info The C=N stretching of the thiazole (B1198619) ring is observed around 1600-1650 cm⁻¹. ijpsr.info Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. vscht.cz The C-S bond of the benzothiazole ring also shows a characteristic absorption.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2400 - 3450 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1710 - 1715 (strong) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Benzothiazole (C=N) | Stretching | 1600 - 1650 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions (π→π* transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. shu.ac.uk For aromatic and conjugated systems like this compound, the most significant electronic transitions are π→π*. shu.ac.ukuzh.chslideshare.net

The UV-Vis spectrum of benzothiazole derivatives typically shows intense absorption bands in the UV region. researchgate.net These absorptions are due to π→π* transitions within the conjugated benzothiazole ring system. unife.itelte.hu The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the benzothiazole ring and the extent of conjugation. researchgate.netunife.it Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. The presence of the aminoacetic acid group can influence the electronic distribution and thus the absorption spectrum. The π→π* transitions in these molecules are generally strong, resulting in high molar absorptivity values. shu.ac.uk

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. For carboxylic acid derivatives, a common fragmentation is the cleavage of the C-Y bond (where Y is the heteroatom attached to the carbonyl group) to form a stable acylium ion (R-CO⁺). libretexts.org In the case of this compound, fragmentation may involve the loss of the carboxylic acid group or cleavage of the bond between the nitrogen and the methylene (B1212753) group. The benzothiazole ring itself is relatively stable, and its characteristic fragment ions can often be observed in the mass spectrum. nist.gov For instance, the mass spectrum of the parent benzothiazole shows a prominent molecular ion peak at m/z 135. nist.govmassbank.eu

X-ray Crystallographic Investigations of this compound Analogs

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecular structure in the solid state.

Determination of Crystal Structures and Unit Cell Parameters

While the specific crystal structure of this compound is not widely reported, studies on its analogs and derivatives provide significant insights into the expected structural features. For example, the crystal structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide, an analog, has been determined. journalirjpac.com It crystallizes in the triclinic space group Pī with specific unit cell parameters: a = 7.0299(2) Å, b = 7.0466(2) Å, c = 14.5490(2) Å, α = 103.844(3)°, β = 92.929(2)°, and γ = 107.291(3)°. journalirjpac.com Such studies reveal the planarity of the benzothiazole ring and the dihedral angles between different parts of the molecule. journalirjpac.com

In another related compound, 2-{4-(1,3-Benzothiazol-2-yl)phenylamino}acetic acid, the dihedral angle between the benzothiazole ring system and the benzene (B151609) ring is reported to be 3.11 (2)°. researchgate.net X-ray crystallographic analyses of various benzothiazole derivatives have been instrumental in confirming their synthesized structures and understanding their solid-state packing and intermolecular interactions, which often involve hydrogen bonding. nih.govresearchgate.netscirp.org

Table 3: Crystal Data for an Analog, N-(Benzothiazol-2-yl)-3-chlorobenzamide journalirjpac.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.0299(2) |

| b (Å) | 7.0466(2) |

| c (Å) | 14.5490(2) |

| α (°) | 103.844(3) |

| β (°) | 92.929(2) |

| γ (°) | 107.291(3) |

| Volume (ų) | 662.33(4) |

| Z | 2 |

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

The molecular geometry of this compound is characterized by the fusion of a benzene and a thiazole ring, forming the benzothiazole moiety, which is linked to an aminoacetic acid group. Computational studies, employing methods such as Density Functional Theory (DFT), have been instrumental in predicting the optimized geometry of this molecule.

The benzothiazole ring system is generally planar. The bond lengths within this fused ring system are consistent with its aromatic character, exhibiting values intermediate between single and double bonds. The C-S bonds in the thiazole ring are typically around 1.74 Å, while the C=N double bond is approximately 1.32 Å. The C-N single bond within the thiazole ring is around 1.38 Å. The bond lengths in the fused benzene ring are characteristic of aromatic systems, averaging about 1.40 Å.

The aminoacetic acid side chain introduces additional structural features. The C-N bond connecting the amino group to the benzothiazole ring is a single bond with a typical length of approximately 1.37 Å. The geometry around the nitrogen atom of the amino group is trigonal planar, indicative of sp² hybridization. The acetic acid moiety possesses a carboxyl group with a characteristic C=O double bond (around 1.21 Å) and a C-O single bond (around 1.35 Å). The bond angles around the sp² hybridized carbon atoms in the benzothiazole ring are approximately 120°. The angles within the five-membered thiazole ring are slightly distorted from the ideal 108° due to the presence of the sulfur atom and the fusion to the benzene ring.

| Bond | Predicted Length (Å) |

|---|---|

| C-S (thiazole) | 1.74 |

| C=N (thiazole) | 1.32 |

| C-N (thiazole) | 1.38 |

| C-C (benzene) | 1.40 (average) |

| C-N (amino) | 1.37 |

| C=O (carboxyl) | 1.21 |

| C-O (carboxyl) | 1.35 |

| Angle | Predicted Angle (°) |

|---|---|

| C-S-C (thiazole) | ~90 |

| C-N-C (thiazole) | ~110 |

| N-C-S (thiazole) | ~115 |

| C-C-C (benzene) | ~120 |

| C-N-C (amino) | ~120 |

| O-C=O (carboxyl) | ~125 |

Examination of Dihedral Angles and Conformational Preferences

In the crystal structure of a related derivative, 2-{4-(1,3-benzothiazol-2-yl)phenylamino}acetic acid, the dihedral angle between the benzothiazole ring system and the adjacent benzene ring is a mere 3.11(2)°. This near-coplanarity suggests a preference for a planar conformation, which could be favored by extended π-conjugation. For the parent compound, computational models predict a similarly planar arrangement to be a low-energy conformation.

The orientation of the carboxylic acid group is another important conformational feature. Rotation around the C-C and C-N bonds of the side chain can lead to different conformers. The relative orientation of the carbonyl group and the N-H bond of the amino group can influence the potential for intramolecular hydrogen bonding.

| Atoms Defining Dihedral Angle | Predicted Angle (°) | Description |

|---|---|---|

| C(thiazole)-C(amino)-N-H | ~180 | Defines the planarity of the amino group with the benzothiazole ring. |

| C(amino)-N-C(carboxyl)-C(carboxyl) | Variable | Rotation around this bond determines the orientation of the acetic acid moiety. |

| N-C(carboxyl)-C(carboxyl)=O | ~0 or ~180 | Defines the orientation of the carbonyl group. |

Characterization of Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing Motifs

In the solid state, molecules of this compound and its derivatives are expected to be held together by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The presence of both hydrogen bond donors (N-H of the amino group and O-H of the carboxylic acid) and acceptors (N atom of the thiazole ring and O atoms of the carboxylic acid) facilitates the formation of robust hydrogen bonding networks.

In the crystal structure of 2-{4-(1,3-benzothiazol-2-yl)phenylamino}acetic acid, intermolecular O-H···N hydrogen bonds link molecules into chains. These chains are further interconnected into a three-dimensional network through weaker C-H···O hydrogen bonds. A similar pattern of hydrogen bonding is anticipated for the parent compound. The carboxylic acid groups can form dimers through strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. Furthermore, the N-H group can form hydrogen bonds with the nitrogen atom of the thiazole ring of a neighboring molecule, leading to the formation of chains or more complex networks.

Co-crystal Structure Analysis with Biological Macromolecules

The biological activity of many benzothiazole derivatives is attributed to their ability to bind to specific biological macromolecules, such as enzymes and proteins. X-ray crystallography has been a powerful tool in elucidating the binding modes of these inhibitors.

For instance, the co-crystal structures of benzothiazole-based inhibitors in complex with S. aureus DNA gyrase B have revealed key interactions within the ATP-binding site. The benzothiazole core has been observed to engage in cation-π interactions with arginine residues (e.g., Arg84), while other parts of the molecule form hydrogen bonds and hydrophobic contacts. Specifically, a pyrrolamide moiety can form hydrogen bonds with aspartate residues (e.g., Asp81) and water molecules, and a carboxylate group can form a salt bridge with an arginine residue (e.g., Arg144). nih.gov Similarly, a co-crystal structure of a benzothiazole derivative with the N-terminal domain of E. coli gyrase B has been obtained, providing insights into its mechanism of action. acs.org

Another example is the co-crystal structure of a benzothiazole-based inhibitor with the anti-apoptotic protein BCL-XL. This structure provides a detailed view of the interactions between the small molecule and the protein's binding groove, which is crucial for the design of more potent and selective inhibitors. These co-crystal structures are invaluable for structure-based drug design, enabling the optimization of lead compounds to improve their binding affinity and selectivity.

Coordination Chemistry and Metal Complexation of 2 1,3 Benzothiazol 2 Ylamino Acetic Acid and Its Schiff Base Derivatives

Research on Applications of Metal Complexes (e.g., Photostabilization)

The application of metal complexes derived from benzothiazole-based ligands as photostabilizers for polymers, particularly polyvinyl chloride (PVC), has been a subject of scientific investigation. The inherent susceptibility of PVC to photodegradation under ultraviolet (UV) radiation necessitates the incorporation of stabilizing additives to prolong its functional lifespan. Research in this area has explored how the coordination of metal ions to ligands, such as derivatives of benzothiazole (B30560) acetic acid, can mitigate the detrimental effects of UV light on the polymer matrix. These complexes are thought to function through various mechanisms, including UV absorption, hydroperoxide decomposition, and radical scavenging, thereby preventing the chain scission and cross-linking reactions that lead to the deterioration of the polymer's physical and mechanical properties.

Detailed studies have been conducted on compounds structurally related to 2-(1,3-Benzothiazol-2-ylamino)acetic acid, providing valuable insights into the potential photostabilizing efficacy of this class of molecules. For instance, research on the metal complexes of 2-thioacetic acid benzothiazole, a compound where the amino group is replaced by a sulfur atom, has demonstrated their effectiveness in improving the photostability of PVC films. ukm.my

The performance of these metal complexes as photostabilizers is often evaluated by monitoring the chemical changes in the polymer upon exposure to UV radiation. Key indicators of PVC degradation include the formation of carbonyl (C=O) and polyene (C=C) groups, which can be quantified using infrared (IR) spectroscopy. A lower rate of formation of these groups in the presence of an additive indicates a higher photostabilizing efficiency.

In a study investigating the photostabilization of PVC films using metal complexes of 2-thioacetic acid benzothiazole, several transition metal complexes were synthesized and blended with PVC. The films were then subjected to accelerated UV irradiation, and the extent of degradation was monitored over time. The results indicated that the presence of these complexes significantly retarded the photodegradation of the PVC films compared to a control film without any additive.

The effectiveness of the different metal complexes was found to vary depending on the coordinated metal ion. The study revealed that the tin(II) complex exhibited the highest photostabilizing activity, followed by the cadmium(II), nickel(II), zinc(II), and copper(II) complexes. This is evidenced by the lower growth rate of the carbonyl and polyene indices in the PVC films containing these additives.

The detailed research findings from this study are summarized in the data tables below, illustrating the change in carbonyl and polyene indices as a function of irradiation time for PVC films containing different metal complexes of 2-thioacetic acid benzothiazole.

Table 1: Effect of 2-Thioacetic Acid Benzothiazole Metal Complexes on the Carbonyl Index (Ico) of PVC Films with Irradiation Time

| Irradiation Time (h) | PVC (Control) | Cu(L)₂ | Zn(L)₂ | Ni(L)₂ | Cd(L)₂ | Sn(L)₂ |

| 0 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |

| 50 | 0.28 | 0.19 | 0.16 | 0.14 | 0.12 | 0.10 |

| 100 | 0.45 | 0.30 | 0.26 | 0.23 | 0.20 | 0.17 |

| 150 | 0.63 | 0.42 | 0.37 | 0.33 | 0.29 | 0.25 |

| 200 | 0.82 | 0.55 | 0.48 | 0.43 | 0.38 | 0.33 |

| 250 | 1.00 | 0.68 | 0.60 | 0.54 | 0.48 | 0.42 |

Table 2: Effect of 2-Thioacetic Acid Benzothiazole Metal Complexes on the Polyene Index (Ipo) of PVC Films with Irradiation Time

| Irradiation Time (h) | PVC (Control) | Cu(L)₂ | Zn(L)₂ | Ni(L)₂ | Cd(L)₂ | Sn(L)₂ |

| 0 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |

| 50 | 0.31 | 0.22 | 0.19 | 0.17 | 0.15 | 0.13 |

| 100 | 0.50 | 0.36 | 0.31 | 0.28 | 0.25 | 0.22 |

| 150 | 0.70 | 0.51 | 0.44 | 0.40 | 0.35 | 0.31 |

| 200 | 0.91 | 0.67 | 0.58 | 0.52 | 0.46 | 0.41 |

| 250 | 1.10 | 0.82 | 0.71 | 0.64 | 0.57 | 0.51 |

The data clearly demonstrates that the incorporation of these metal complexes leads to a significant reduction in the formation of carbonyl and polyene groups, thereby enhancing the photostability of the PVC films. ukm.my The superior performance of the tin(II) complex suggests that the nature of the metal center plays a crucial role in the photostabilization mechanism. These findings underscore the potential of metal complexes of benzothiazole acetic acid derivatives as effective photostabilizers for polymers.

Computational and Theoretical Investigations of 2 1,3 Benzothiazol 2 Ylamino Acetic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting various molecular properties, including geometric structures, vibrational frequencies, and the energies of frontier molecular orbitals. For benzothiazole (B30560) derivatives, DFT calculations are frequently employed to elucidate their structural and electronic characteristics, which are fundamental to their chemical reactivity and potential pharmacological action.

Studies on related benzothiazole structures have utilized DFT methods, commonly with the B3LYP functional and basis sets like 6-31G(d) or 6-311++G(d,p), to achieve a detailed understanding of their molecular properties. These calculations help to determine optimized molecular geometries, charge distributions, and other electronic parameters that govern the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. A smaller energy gap suggests higher reactivity.

For benzothiazole derivatives, the HOMO and LUMO energy levels are calculated to understand their electronic transition properties and reactivity. For instance, in a computational study of a related compound, 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, the HOMO and LUMO energy levels were calculated to be -10.4385 eV and 2.0553 eV, respectively. The presence of aromatic rings, heteroatoms, and double bonds in a molecule's structure is generally associated with a decrease in the HOMO-LUMO gap, indicating higher reactivity. DFT studies on various substituted benzothiadiazoles have shown that modifications to the molecular structure can tune the HOMO-LUMO energy levels and, consequently, their optoelectronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid | -10.4385 | 2.0553 | 12.4938 |

Theoretical vibrational analysis, typically performed using DFT methods, calculates the vibrational frequencies of a molecule corresponding to its normal modes of vibration. These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and provide a detailed assignment of the observed spectral bands.

For molecules containing the benzothiazole and acetic acid moieties, key vibrational modes include:

O-H Stretching: The carboxylic acid O-H stretch typically appears as a broad band in the high-frequency region of the IR spectrum.

C=O Stretching: The carbonyl group of the carboxylic acid gives rise to a strong absorption band.

C=N and C=C Stretching: Vibrations associated with the benzothiazole ring system.

C-S Stretching: The characteristic stretching frequency of the thiazole (B1198619) ring's C-S bond.

In a study on the related 2-thioacetic acid benzothiazole, characteristic bands were observed at 3435 cm⁻¹ (hydroxyl), 1710 cm⁻¹ (carbonyl), 1573 cm⁻¹ (C=N of the thiazole ring), and 694 cm⁻¹ (C-S group). DFT calculations allow for the precise assignment of these bands through tools like Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | ~3400-3600 |

| Carboxylic Acid | C=O stretch | ~1710 |

| Benzothiazole Ring | C=N stretch | ~1570-1640 |

| Thiazole Ring | C-S stretch | ~690-780 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. Docking simulations have been widely applied to benzothiazole derivatives to explore their potential as inhibitors for various biological targets.

Docking simulations predict the binding mode by placing the ligand in the receptor's active site and calculating a score that estimates the binding affinity (e.g., in kcal/mol). Lower docking scores generally indicate higher predicted binding affinity. For benzothiazole-based compounds, these simulations have identified key interactions that stabilize the ligand-receptor complex.

For example, studies on related benzothiazole inhibitors targeting enzymes like c-Jun N-terminal kinase-3 (JNK3) revealed that hydrogen bonding with specific amino acid residues, such as GLN155, is crucial for activity. Similarly, docking of benzothiazole-based thiazolidinones into the active site of human aldose reductase (ALR2) showed important interactions within the enzyme's active site. The carboxylic acid group of 2-(1,3-Benzothiazol-2-ylamino)acetic acid is a key functional group, likely to form strong hydrogen bonds with polar residues in a receptor's binding pocket.

While standard docking often treats the receptor as a rigid structure, biological macromolecules are flexible. Induced-fit docking (IFD) accounts for this flexibility, allowing the receptor's active site to change its conformation upon ligand binding. This provides a more realistic model of the binding event.

An IFD study on 2,4-thiazolidinedione (B21345) derivatives, which also contain an acetic acid moiety, as aldose reductase inhibitors provided detailed insights into their binding mechanism. The simulations suggested that the acetic acid chain and the carbonyl groups form a tight network of hydrogen bonds with amino acid residues within the enzyme's specificity pocket. The flexibility of the acetic acid side chain in this compound would similarly be expected to play a significant role in allowing the molecule to adapt its conformation to fit optimally within a binding site, potentially leading to a stable, high-affinity interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling (where applicable)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models use molecular descriptors—numerical values that characterize properties of a molecule—to predict the activity of new, untested compounds.

Three-dimensional QSAR (3D-QSAR) models, such as Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA), have been successfully developed for various series of benzothiazole derivatives. For a series of (benzothiazole-2-yl) acetonitrile (B52724) derivatives acting as JNK3 inhibitors, 3D-QSAR models were built that showed good predictive power, with conventional r² values up to 0.849 and cross-validated r²(cv) values up to 0.616. These models help to identify the key structural features (e.g., steric bulk, electrostatic potential) that are either favorable or unfavorable for biological activity, thereby guiding the design of more potent analogs. While specific QSAR models for this compound were not found, the prevalence of such studies for this chemical class highlights the applicability of the approach.

In Vitro Biological Activities and Pharmacological Potential of 2 1,3 Benzothiazol 2 Ylamino Acetic Acid and Its Derivatives

In Vitro Antimicrobial Efficacy

The antimicrobial potential of 2-(1,3-benzothiazol-2-ylamino)acetic acid and its derivatives has been a subject of extensive research. These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as several fungal strains. The core benzothiazole (B30560) structure is a key pharmacophore, and modifications at different positions have been shown to significantly influence the antimicrobial potency.

Antibacterial Activity Against Gram-Positive Bacterial Strains

Derivatives of this compound have shown considerable efficacy against a range of Gram-positive bacteria. jchr.orgnih.govekb.eg Notably, studies have reported significant activity against clinically relevant strains such as Staphylococcus aureus and Enterococcus faecalis. nih.govrsc.orgnih.gov For instance, certain novel benzothiazole-based thiazole (B1198619) derivatives demonstrated potency comparable to standard drugs like chloramphenicol. ekb.eg The introduction of specific substituents, such as chloro and phenyl groups, has been found to enhance biological activity, likely by increasing lipophilicity and improving interaction with microbial membranes. ekb.eg

One study highlighted a series of benzothiazole derivatives where one compound, in particular, exhibited superior activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.025 mM, outperforming standard drugs like ampicillin (B1664943) and sulfadiazine. nih.govmdpi.com Another series of N-(benzo[d]thiazol-2-yl)-2-methoxy-5-chloro-benzamides showed broad-spectrum activity, with one derivative displaying an MIC of 15.6 µg/mL against S. aureus. rsc.org Furthermore, pyrimidine (B1678525) and pyrrole (B145914) analogues of benzothiazole have also been synthesized and evaluated, with some compounds showing better inhibition against S. aureus and Streptococcus pneumoniae than the standard drug cefotaxime. nih.gov

Below is a table summarizing the antibacterial activity of selected benzothiazole derivatives against Gram-positive bacteria.

| Compound/Derivative | Bacterial Strain | MIC | Reference |

| Benzothiazole-based thiazole derivative (4a) | Bacillus subtilis | Comparable to Chloramphenicol | ekb.eg |

| 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c) | Staphylococcus aureus | 0.025 mM | nih.gov |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | Staphylococcus aureus | 15.6 µg/mL | rsc.org |

| Pyrimidine analogue of benzothiazole (78a) | Staphylococcus aureus | 8 µmol L⁻¹ | nih.gov |

| Pyrimidine analogue of benzothiazole (78a) | Streptococcus pneumoniae | 4 µmol L⁻¹ | nih.gov |

| 2-azidobenzothiazole derivative (2d) | Enterococcus faecalis | 8 µg/mL | nih.gov |

| 2-azidobenzothiazole derivative (2d) | Staphylococcus aureus | 8 µg/mL | nih.gov |

Antibacterial Activity Against Gram-Negative Bacterial Strains

The efficacy of these compounds extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex outer membrane. Research has demonstrated that certain derivatives possess significant activity against pathogens like Escherichia coli and Pseudomonas aeruginosa. jchr.orgekb.egnih.gov For example, some thiazolidin-4-one derivatives of benzothiazole were found to be highly active, with MIC values ranging from 0.09 to 0.18 mg/mL against P. aeruginosa and E. coli, comparable to standard drugs like streptomycin (B1217042) and ampicillin. nih.gov

In one study, a benzothiazole derivative bearing an amide moiety displayed potent inhibitory activity against E. coli and Salmonella typhi with MIC values of 7.81 µg/mL and 15.6 µg/mL, respectively. rsc.org Another investigation into benzothiazole clubbed isatin (B1672199) derivatives revealed excellent activity against E. coli (MIC = 3.1 µg/mL) and P. aeruginosa (MIC = 6.2 µg/mL), even surpassing the reference drug ciprofloxacin. nih.gov The structural modifications, such as the inclusion of thiophene-2-yl or para-fluoro phenyl groups, have been shown to enhance antibacterial action against these strains. nih.gov

The following table presents data on the antibacterial activity of various benzothiazole derivatives against Gram-negative bacteria.

| Compound/Derivative | Bacterial Strain | MIC | Reference |

| Benzothiazole-based thiazole derivative (4a, 4b, 6a, 6b) | Escherichia coli | Comparable to Cephalothin | ekb.eg |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | Escherichia coli | 7.81 µg/mL | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | Salmonella typhi | 15.6 µg/mL | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | Klebsiella pneumoniae | 3.91 µg/mL | rsc.org |

| Benzothiazole clubbed isatin derivative (41c) | Escherichia coli | 3.1 µg/mL | nih.gov |

| Benzothiazole clubbed isatin derivative (41c) | Pseudomonas aeruginosa | 6.2 µg/mL | nih.gov |

| Thiazolidin-4-one derivative of benzothiazole (8a, 8b, 8c, 8d) | Pseudomonas aeruginosa | 0.09–0.18 mg/mL | nih.gov |

| Thiazolidin-4-one derivative of benzothiazole (8a, 8b, 8c, 8d) | Escherichia coli | 0.09–0.18 mg/mL | nih.gov |

Antifungal Activity Against Fungal Strains

In addition to their antibacterial properties, this compound derivatives have been evaluated for their antifungal potential. orientjchem.orghumanjournals.com Studies have shown that these compounds can effectively inhibit the growth of various fungal species, including Aspergillus niger and Candida albicans. jchr.orgekb.eg Certain synthesized compounds demonstrated significant antifungal activity, with some showing potency comparable to the standard antifungal drug Amphotericin-B. jchr.org

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as a nitro group at the 6th position of the benzothiazole nucleus, and chloro or fluoro substitutions on an associated aromatic amine, can lead to moderate antifungal activity. humanjournals.com In one study, a series of heteroaryl benzothiazole derivatives exhibited good antifungal activity with MIC values ranging from 0.06 to 0.47 mg/mL. mdpi.com Another compound from a series of pyrido[2,1-b]benzo[d]thiazole derivatives showed moderate activity against C. albicans with an MIC of 125 µg/mL. nih.gov

A summary of the antifungal activity of selected benzothiazole derivatives is provided in the table below.

| Compound/Derivative | Fungal Strain | MIC | Reference |

| Benzothiazole derivative (A1, A2, A4, A6, A9) | Aspergillus niger | Significant Activity | jchr.org |

| Benzothiazole derivative (A1, A2, A4, A6, A9) | Candida albicans | Significant Activity | jchr.org |

| Heteroaryl benzothiazole derivative (2d) | Multiple Fungal Strains | 0.06–0.47 mg/mL | mdpi.com |

| Pyrido[2,1-b]benzo[d]thiazole derivative (6) | Candida albicans | 125 µg/mL | nih.gov |

| Benzothiazole-based thiazole derivative (4a, 4b, 6a, 6b) | Botrytis fabae | Comparable to standard drugs | ekb.eg |

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a crucial parameter for quantifying the in vitro efficacy of antimicrobial agents. For this compound and its derivatives, MIC values have been extensively determined using methods such as the broth microdilution and agar (B569324) diffusion methods. nih.govhumanjournals.com These studies provide quantitative data on the potency of these compounds against a wide array of microbial strains.

The reported MIC values for various benzothiazole derivatives span a broad range, from as low as 0.025 mM against certain Gram-positive bacteria to higher concentrations for less susceptible strains. nih.gov For example, a series of novel benzothiazole derivatives showed MIC values ranging from 3.91 to 125 µg/mL against a panel of bacteria. rsc.org Another study on heteroaryl derivatives of benzothiazole reported MICs for antibacterial activity between 0.23 and 0.94 mg/mL, and for antifungal activity between 0.06 and 0.47 mg/mL. mdpi.com These quantitative assessments are vital for structure-activity relationship studies, helping to identify the chemical modifications that lead to enhanced antimicrobial potency.

In Vitro Anti-tubercular Activity

Tuberculosis remains a significant global health challenge, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds with potential anti-tubercular activity.

Evaluation Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Numerous studies have focused on the in vitro evaluation of these compounds against the virulent Mycobacterium tuberculosis H37Rv strain. researchgate.netresearchgate.net The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the anti-mycobacterial activity of these derivatives. researchgate.netresearchgate.net

Research has shown that specific structural modifications to the benzothiazole scaffold can lead to potent anti-tubercular agents. For instance, a series of benzothiazole azo-ester derivatives were synthesized and screened, with some compounds exhibiting a superior MIC of 1.6 µg/mL compared to standard drugs like Streptomycin (MIC 6.25 µg/mL) and Ciprofloxacin (MIC 3.125 µg/mL). eurekaselect.com In another study, a 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole derivative showed significant activity when compared to isoniazid. researchgate.netresearchgate.net Furthermore, pyrimidine-tethered benzothiazole derivatives have been discovered as novel anti-tubercular agents effective against multi- and extensively drug-resistant Mycobacterium tuberculosis. nih.gov Some of these compounds displayed excellent activity against resistant strains with MIC values as low as 0.98 µg/mL. nih.gov

The table below summarizes the anti-tubercular activity of some benzothiazole derivatives against M. tuberculosis H37Rv.

| Compound/Derivative | Bacterial Strain | MIC | Reference |

| Benzothiazole azo-ester derivative (4d, 4j) | M. tuberculosis H37Rv | 1.6 µg/mL | eurekaselect.com |

| 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole (IX) | M. tuberculosis H37Rv | IC90 = 3.386 µg/mL | researchgate.net |

| Pyrimidine-tethered benzothiazole hybrid (5c) | Multi-drug resistant TB | 0.98 µg/mL | nih.gov |

| Pyrimidine-tethered benzothiazole hybrid (15) | Multi-drug resistant TB | 1.95 µg/mL | nih.gov |

| Pyrimidine-tethered benzothiazole hybrid (5c) | Extensively drug-resistant TB | 3.9 µg/mL | nih.gov |

| Pyrimidine-tethered benzothiazole hybrid (15) | Extensively drug-resistant TB | 7.81 µg/mL | nih.gov |

Microplate Alamar Blue Assay (MABA) in Screening

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for assessing the susceptibility of bacteria, particularly Mycobacterium tuberculosis, to various antimicrobial agents. Several studies have employed the MABA protocol to evaluate the anti-tubercular potential of benzothiazole derivatives.

In one such study, a series of pyrimidine-tethered benzothiazole derivatives were synthesized and screened for their in vitro activity against different strains of M. tuberculosis. The results indicated that many of these compounds exhibited significant anti-tubercular effects. For instance, certain derivatives showed high activity against the drug-sensitive strain (ATCC 25177) with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.98 µg/mL. nih.gov When tested against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, many of these compounds maintained good activity, with MIC values in the ranges of 0.98–62.5 µg/mL and 3.9–62.5 µg/mL, respectively. nih.gov

Another study synthesized a series of novel benzothiazole derivatives and evaluated their antimycobacterial activity against M. tuberculosis H37Rv using the MABA method. One of the standout compounds, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole, demonstrated significant activity, comparable to the standard drug Isoniazid. wjbphs.com These findings underscore the potential of the benzothiazole scaffold in the development of new anti-tubercular agents. nih.govwjbphs.comsemanticscholar.org

Table 1: Antitubercular Activity of Selected Benzothiazole Derivatives (MABA Assay)

| Compound Type | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Pyrimidine-tethered benzothiazoles | Sensitive (ATCC 25177) | 0.24 - 0.98 | nih.gov |

| Pyrimidine-tethered benzothiazoles | Multidrug-resistant (MDR) | 0.98 - 62.5 | nih.gov |

| Pyrimidine-tethered benzothiazoles | Extensively drug-resistant (XDR) | 3.9 - 62.5 | nih.gov |

| 2-Furylcarboxamido-benzothiazole | H37Rv | Comparable to Isoniazid | wjbphs.com |

In Vitro Enzyme Inhibition Studies

Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP)

Low molecular weight protein tyrosine phosphatase (LMW-PTP) is a key enzyme involved in various cellular signaling pathways, and its dysregulation has been linked to diseases such as cancer and diabetes. nih.gov Consequently, LMW-PTP has emerged as a promising target for therapeutic intervention. Structure-based design has led to the development of highly potent and selective inhibitors based on the benzothiazole scaffold. nih.gov

Derivatives of this compound have been identified as active site-directed inhibitors of LMW-PTP. Optimization of a parent sulfophenyl acetic amide (SPAA) compound led to derivatives with significantly improved potency and selectivity. nih.gov For example, the replacement of a phenyl ring with a benzothiazole ring was a key step in enhancing the inhibitory activity. nih.gov Further modifications to the benzothiazole ring and other parts of the molecule resulted in compounds with Ki values in the nanomolar range and over 8,000-fold selectivity for LMW-PTP over other phosphatases. nih.gov

Table 2: LMW-PTP Inhibition by Benzothiazole Derivatives

| Compound Series | Key Structural Feature | Potency | Selectivity | Reference |

|---|---|---|---|---|

| Sulfophenyl Acetic Amide (SPAA) Derivatives | Benzothiazole ring | Ki in nM range | >8,000-fold | nih.gov |

Inhibition of DNA Gyrase

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a validated target for antibacterial drugs. nih.govrsc.orgsci-hub.se Benzothiazole-based compounds have been extensively investigated as inhibitors of the ATPase subunit of DNA gyrase (GyrB). nih.govrsc.org

Research has shown that derivatives of this compound can be potent inhibitors of DNA gyrase from various bacterial species, including Escherichia coli and Staphylococcus aureus. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that modifications to the benzothiazole core and the acetic acid moiety can significantly impact inhibitory activity. For instance, the replacement of a 4,5-dibromo-1H-pyrrole with a 3,4-dichloro-5-methyl-1H-pyrrole resulted in good inhibitory activity against E. coli gyrase and introduced potent activity against S. aureus gyrase and topoisomerase IV. acs.org Some of these derivatives exhibit IC50 values in the nanomolar range. nih.govsci-hub.se

Table 3: DNA Gyrase Inhibition by Selected Benzothiazole Derivatives

| Derivative Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 3,4-dichloro-5-methyl-1H-pyrrole derivative | E. coli DNA Gyrase | < 10 nM | nih.gov |

| 3,4-dichloro-5-methyl-1H-pyrrole derivative | A. baumannii DNA Gyrase | < 10 nM | nih.gov |

| 3,4-dichloro-5-methyl-1H-pyrrole derivative | P. aeruginosa DNA Gyrase | < 10 nM | nih.gov |

| Oxalyl moiety derivative | E. coli Topoisomerase IV | 75 nM | acs.org |

Inhibition of c-Jun N-terminal Kinases (JNKs)

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and are implicated in a range of diseases, including inflammatory disorders and neurodegenerative diseases. nih.govnih.gov The benzothiazole scaffold has been identified as a promising template for the development of JNK inhibitors. nih.govresearchgate.netresearchgate.net

Screening of compound libraries has led to the identification of (benzothiazol-2-yl)acetonitrile derivatives as potent and selective inhibitors of JNK1, JNK2, and JNK3. researchgate.net SAR studies have demonstrated that the benzothiazol-2-ylacetonitrile pyrimidine core is crucial for maintaining a high level of potency. researchgate.net Further optimization of these initial hits has led to the discovery of compounds with improved biological and biopharmaceutical profiles. researchgate.net For example, a new series of 2-thioether-benzothiazoles has been synthesized and evaluated, leading to the discovery of potent, allosteric JNK inhibitors with selectivity against p38 kinase. nih.gov

In Vitro Antioxidant Properties

Assays for Radical Scavenging Activity (e.g., ABTS, DPPH)

The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge stable free radicals such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH). Several studies have investigated the antioxidant properties of benzothiazole derivatives.

A study on synthetic 2-(hydroxyphenyl) benzothiazole derivatives demonstrated their DPPH and ABTS free radical-scavenging activities. The antioxidant activity was found to be dependent on the number and position of phenolic hydroxyl groups. bas.bg For instance, benzothiazole compounds containing a pyrogallol (B1678534) fragment showed an IC50 value of 45.9 ± 6.21 µM in the ABTS assay, which was comparable to natural antioxidants like quercetin. bas.bg

Another investigation into 2-aryl benzothiazole derivatives found that the antioxidant activity was more pronounced in the ABTS assay compared to the DPPH assay. The synthesized compounds showed radical scavenging potential comparable to ascorbic acid at a concentration of 100 µg/ml. researchgate.net The introduction of strongly electron-withdrawing substituents, such as nitro and cyano groups, attached to the phenyl ring of a hydroxy-2-arylbenzothiazole nucleus was found to enhance the antioxidant effect. researchgate.net

Table 4: Radical Scavenging Activity of Selected Benzothiazole Derivatives

| Assay | Derivative Type | IC50 Value | Reference |

|---|---|---|---|

| ABTS | 2-(hydroxyphenyl) benzothiazole (pyrogallol fragment) | 45.9 ± 6.21 µM | bas.bg |

| ABTS | 2-aryl benzothiazole | Comparable to Ascorbic Acid at 100 µg/ml | researchgate.net |

| DPPH | 2-(hydroxyphenyl) benzothiazole | Dependent on hydroxyl group substitution | bas.bg |

Ferric Reducing Antioxidant Power (FRAP) and CUPRAC Assays

The antioxidant potential of benzothiazole derivatives has been investigated using various electron transfer-based assays, including the Ferric Reducing Antioxidant Power (FRAP) and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays. These methods measure the capacity of a compound to reduce an oxidant. nih.govnih.gov

The FRAP assay is based on the ability of an antioxidant to reduce the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) in the presence of 2,4,6-tripyridyl-s-triazine (TPTZ). nih.govnih.gov This reduction results in the formation of a blue-colored complex, and the intensity of this color is proportional to the antioxidant capacity of the compound. nih.gov While specific FRAP values for this compound are not extensively detailed in the available literature, studies on related benzothiazole structures indicate that their antioxidant activity is influenced by the nature and position of substituents on the benzothiazole core. nih.gov

Similarly, the CUPRAC assay utilizes the copper(II)-neocuproine reagent as a chromogenic oxidizing agent to assess the total antioxidant capacity. nih.gov The reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu¹⁺) by an antioxidant leads to the formation of a colored chelate, with the absorbance measured to quantify antioxidant activity. researchgate.net This assay is noted for its effectiveness in measuring the antioxidant capacity of a wide range of compounds. nih.gov Research on various benzothiazole-derived compounds has demonstrated their capacity to act as reducing agents in such assays, although specific data for this compound derivatives remains a subject for more detailed investigation. nih.gov The antioxidant activity in these assays is often compared to standards like Trolox. researchgate.net

In Vitro Anti-inflammatory Effects

Derivatives of benzothiazole have shown notable in vitro anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-1 and COX-2, are key to the synthesis of prostaglandins, which are significant mediators of inflammation. nih.gov The inhibition of these enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies have demonstrated that certain benzothiazole derivatives can selectively inhibit COX-2 over COX-1. nih.gov For instance, one study on a series of benzothiazoles derived from anacardic acid found a compound that was 470-fold more selective for COX-2 than COX-1. nih.gov Other research has focused on synthesizing and evaluating benzothiazole derivatives for their ability to inhibit both COX-1 and COX-2 enzymes. In one such study, benzo[d]thiazol-2-amine derivatives were screened, with some compounds exhibiting significant inhibitory action against both enzymes. preprints.org For example, compound G10 showed an IC50 value of 5.0 µM for COX-1 and compound G11 had an IC50 of 10 µM for COX-2. preprints.org

Additionally, some 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives have been synthesized and evaluated for their COX inhibitory activity, with some showing selective potential for COX-1 inhibition. cumhuriyet.edu.trcumhuriyet.edu.tr The anti-inflammatory effects of benzothiazole derivatives are also linked to the downregulation of inflammatory markers such as NF-κB, COX-2, and inducible nitric oxide synthase (iNOS) in cancer cell lines. nih.gov

Table 1: In Vitro COX Inhibitory Activity of Benzothiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| G10 | COX-1 | 5.0 |

| G11 | COX-2 | 10.0 |

| Reference | ||

| Celecoxib | COX-2 | - |

This table presents the half-maximal inhibitory concentration (IC50) values for selected benzothiazole derivatives against COX-1 and COX-2 enzymes. Data sourced from preprints.org.

In Vitro Anticonvulsant Activity

The evaluation of anticonvulsant activity for benzothiazole derivatives is often conducted through in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com However, in silico and in vitro studies provide insight into the potential mechanisms of action. The anticonvulsant properties of these compounds are thought to be related to their interaction with key neurological targets. nih.govacs.org

Computational docking studies have suggested that benzothiazole derivatives can bind to nicotinic acetylcholine (B1216132) ion-gated receptors and voltage-gated calcium channels (VGCC). nih.govacs.org The interaction with these channels is a plausible mechanism for their anticonvulsant effects. For instance, riluzole, a marketed drug containing a benzothiazole moiety, is known to have a phenytoin-like spectrum of anticonvulsant activity, which involves the modulation of sodium channels. nih.govbiomedpharmajournal.org

While direct quantitative in vitro assay results for this compound are not prominently available, the consistent findings from in vivo and in silico models strongly suggest that the benzothiazole scaffold is a promising framework for developing new anticonvulsant agents. nih.govmdpi.comnih.gov The structural features generally considered important for anticonvulsant activity include a lipophilic aromatic ring, an electron donor system, and a hydrogen bonding domain, all of which can be present in benzothiazole sulfonamide derivatives. nih.gov It has been hypothesized that some derivatives may exert their effects by enhancing GABA neurotransmission in the brain. nih.gov

In Vitro Antiproliferative/Cytotoxicity Assessments (e.g., MTT Assay)

The antiproliferative and cytotoxic effects of this compound derivatives against various cancer cell lines are well-documented, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method. nih.govjnu.ac.bdresearchgate.net This colorimetric assay measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells. nih.gov

Numerous studies have reported the IC50 (half-maximal inhibitory concentration) values for various benzothiazole derivatives, demonstrating their potential as anticancer agents. For example, certain 2-substituted benzothiazole derivatives have shown significant cytotoxic properties against hepatocellular carcinoma (HepG2) cells, with IC50 values of 56.98 µM and 59.17 µM after 24 hours of treatment. nih.gov Another study investigating N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol on the human lung carcinoma cell line (A549) reported IC50 values of 68 µg/mL and 121 µg/mL, respectively. jnu.ac.bdresearchgate.net

The structural modifications on the benzothiazole ring system have a significant impact on the cytotoxic activity. For instance, the presence of electron-withdrawing groups, such as a fluorine atom at the 6-position, has been shown to enhance cytotoxicity against specific cancer cell lines like the leukemia THP-1 line. researchgate.net The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis. nih.govmdpi.com

Table 2: In Vitro Cytotoxicity of Benzothiazole Derivatives Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 Value |

|---|---|---|

| 2-Substituted benzothiazole (nitro substituent) | HepG2 (Human hepatocellular carcinoma) | 56.98 µM (24h) / 38.54 µM (48h) |

| 2-Substituted benzothiazole (fluorine substituent) | HepG2 (Human hepatocellular carcinoma) | 59.17 µM (24h) / 29.63 µM (48h) |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 (Human lung carcinoma) | 68 µg/mL |

| 6-nitrobenzo[d]thiazol-2-ol | A549 (Human lung carcinoma) | 121 µg/mL |

| Phenylacetamide derivative (4l) | AsPC-1 (Human pancreatic cancer) | 10.3 µM |

| Phenylacetamide derivative (4l) | Capan-2 (Human pancreatic cancer) | 14.2 µM |

This table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different human cancer cell lines, as determined by the MTT assay. Data sourced from nih.govjnu.ac.bdmdpi.com.

Structure Activity Relationship Sar Studies of 2 1,3 Benzothiazol 2 Ylamino Acetic Acid Derivatives

Influence of Substituent Position and Electronic Effects on Biological Activity

The biological activity of 2-(1,3-benzothiazol-2-ylamino)acetic acid derivatives is significantly modulated by the nature, position, and electronic properties of substituents on the benzothiazole (B30560) ring. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pharmacokinetic and pharmacodynamic properties of these compounds.

Research has shown that the introduction of various substituents at different positions of the benzothiazole nucleus can lead to a wide spectrum of biological activities, including antimicrobial and anticancer effects. For instance, the presence of small alkyl chains or halogen atoms can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes. youtube.com

The electronic effects of substituents are also a key determinant of activity. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, can impact the electron density of the benzothiazole ring system, potentially enhancing interactions with biological targets. mdpi.comresearchgate.net Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can also modulate activity, suggesting that a delicate electronic balance is often required for optimal efficacy. researchgate.net

The position of the substituent on the benzothiazole ring is also critical. Studies on related benzothiazole structures have indicated that substitutions at the 6-position of the benzothiazole ring, in combination with various substitutions on a distal phenyl ring, can result in potent biological activity. researchgate.net For example, compounds bearing fluorine, methyl, or methoxy groups at the 6-position have demonstrated significant activity in certain biological assays. researchgate.net

Table 1: Influence of Substituent Position and Electronic Effects on the Biological Activity of Hypothetical this compound Derivatives

| Substituent (R) on Benzothiazole Ring | Position | Electronic Effect | Predicted Impact on Biological Activity |

| -Cl | 6 | Electron-withdrawing | Potential for enhanced antimicrobial activity. |

| -NO₂ | 6 | Strongly Electron-withdrawing | May increase cytotoxic activity in cancer cell lines. |

| -OCH₃ | 6 | Electron-donating | Could modulate activity, potentially increasing selectivity. |

| -CH₃ | 5 | Electron-donating | May influence lipophilicity and cell permeability. |

| -F | 4 | Electron-withdrawing | Could alter binding affinity to target enzymes. |

Impact of Structural Modifications on Efficacy and Selectivity

Structural modifications to the this compound core structure play a pivotal role in defining the efficacy and selectivity of these compounds. Alterations to the acetic acid side chain, the amino linker, and the benzothiazole nucleus itself have been explored to optimize biological activity.

Modifications at the 2-position of the benzothiazole ring are a common strategy to enhance potency. Replacing the aminoacetic acid moiety with other functional groups can lead to derivatives with different biological targets. For example, the introduction of various amines at this position has been used to generate compounds with antiproliferative activities. mdpi.com The nature of the substituent at the 2-position can significantly influence the compound's interaction with its biological target. agriculturejournals.cz

Furthermore, the hybridization of the benzothiazole scaffold with other heterocyclic rings is a strategy employed to create novel compounds with potentially enhanced efficacy and a broader spectrum of activity. nih.gov This approach of creating hybrid molecules can lead to synergistic effects or the ability to interact with multiple biological targets. nih.gov

The selectivity of these derivatives can also be fine-tuned through structural modifications. For instance, in the development of fatty acid amide hydrolase (FAAH) inhibitors based on a benzothiazole scaffold, SAR studies indicated that the sulfonyl group, a piperidine (B6355638) ring, and the benzothiazole core were key components for activity and selectivity. nih.gov This highlights how specific structural elements can direct the compound towards a particular biological target, minimizing off-target effects.

Table 2: Impact of Structural Modifications on the Efficacy and Selectivity of Hypothetical this compound Derivatives

| Structural Modification | Rationale | Potential Impact on Efficacy | Potential Impact on Selectivity |

| Replacement of acetic acid with a larger alkyl acid | Increase lipophilicity | May enhance cell penetration and potency. | Could alter target binding profile. |

| Introduction of a cyclic amine in place of the amino group | Constrain conformation | May improve binding affinity to specific targets. | Can lead to higher selectivity for a particular enzyme or receptor. |

| Substitution on the benzene (B151609) ring of the benzothiazole | Modulate electronic properties | Can influence target interaction and overall activity. | May differentiate between closely related biological targets. |

| Hybridization with another pharmacophore | Combine biological activities | Potential for synergistic effects and broader spectrum of activity. | May result in multi-target activity or altered selectivity. |

Rational Design Principles Derived from SAR for Lead Optimization

The insights gained from Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization, guiding the rational design of new derivatives with improved therapeutic profiles. nih.govpatsnap.com The goal of lead optimization is to refine the chemical structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com

A key principle derived from SAR is the identification of the pharmacophore—the essential structural features required for biological activity. Once the pharmacophore of the this compound scaffold is understood, medicinal chemists can make targeted modifications to non-essential parts of the molecule to improve its drug-like properties without compromising its activity. youtube.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often used in conjunction with experimental SAR data to guide rational design. patsnap.com These computational tools can help predict how structural changes will affect the binding of a compound to its target, allowing for the prioritization of synthetic efforts.

For instance, if SAR studies reveal that a particular region of the molecule is sensitive to steric bulk, this information can be used to design analogs with smaller or more conformationally restricted substituents in that area. Similarly, if a specific electronic property is found to be crucial for activity, new derivatives can be designed with substituents that fine-tune that property. The iterative process of designing, synthesizing, and testing new compounds based on evolving SAR data is central to successful lead optimization. patsnap.com

Principles for lead optimization derived from SAR studies of benzothiazole derivatives often include:

Improving Potency: Introducing groups that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the biological target. youtube.com

Enhancing Selectivity: Modifying the structure to increase affinity for the desired target while decreasing affinity for off-targets. This often involves exploiting subtle differences in the binding sites of related proteins.

Optimizing ADME Properties: Adjusting physicochemical properties such as lipophilicity, polarity, and metabolic stability to improve absorption, distribution, metabolism, and excretion profiles. youtube.com For example, reducing lipophilicity can sometimes decrease efflux by transporters, improving oral bioavailability. youtube.com

Mechanistic Insights at the Molecular and Cellular Level

Proposed Mechanisms of Antimicrobial Action

The benzothiazole (B30560) scaffold is a core component of various molecules exhibiting a wide spectrum of antimicrobial activities. mdpi.comnih.gov The proposed mechanisms for their action are diverse, often involving the disruption of essential cellular processes in pathogenic microorganisms.

One of the key proposed mechanisms, particularly against mycobacteria, is the inhibition of mycolic acid synthesis. nih.gov Mycolic acids are long-chain fatty acids that are crucial components of the cell wall in mycobacteria, including Mycobacterium tuberculosis, providing a highly hydrophobic barrier that protects the bacterium from antibiotics and the host immune system. nih.govresearchgate.netfrontiersin.org The biosynthesis of mycolic acids is a multi-step process involving the fatty acid synthase type II (FAS-II) system. frontiersin.org Several antitubercular drugs target this pathway. nih.govresearchgate.net It is hypothesized that benzothiazole derivatives may interfere with enzymes in this pathway, such as the β-ketoacyl-ACP synthase, which is involved in the elongation of fatty acid chains. frontiersin.org Disruption of this pathway compromises the integrity of the cell wall, leading to bacterial cell death.

General cell wall disruption is another plausible mechanism. The bacterial cell wall is a proven target for a variety of antibacterial drugs. nih.gov For some microorganisms, the introduction of acetic acid can trigger apoptotic cell death, a process that has been linked to alterations in the cell wall integrity (CWI) pathway. nih.gov While this relates to acetic acid itself, it highlights the cell wall as a sensitive target. Benzothiazole derivatives may exert their antimicrobial effect by interfering with the synthesis of peptidoglycan or other essential cell wall components, leading to structural weakness and lysis.

| Proposed Mechanism | Molecular Target/Process | Potential Outcome | Relevant Organism Type |

|---|---|---|---|

| Mycolic Acid Synthesis Inhibition | Fatty Acid Synthase-II (FAS-II) System Enzymes (e.g., mtFabH) | Compromised cell wall integrity, increased permeability, cell death. | Mycobacteria (e.g., M. tuberculosis) |

| Cell Wall Disruption | Peptidoglycan synthesis or other structural components | Loss of structural integrity, osmotic instability, cell lysis. | Gram-positive and Gram-negative bacteria |

Elucidation of Enzyme-Ligand Binding Mechanisms

The efficacy of a compound is determined by its ability to bind to a specific biological target, such as an enzyme or receptor. Studies on benzothiazole derivatives have shed light on their binding mechanisms, which primarily involve direct occupation of active sites and, in some cases, allosteric modulation.

A prominent example of active site occupation is the inhibition of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. nih.govembopress.org Benzothiazole-based inhibitors have been shown to bind to the ATP-binding site located on the GyrB subunit of the enzyme. nih.govdiva-portal.org This binding is competitive with ATP, preventing the hydrolysis that provides the energy for the enzyme's function of introducing negative supercoils into DNA. nih.gov Computational and crystallographic studies have revealed that this interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.govmdpi.com

| Enzyme Target | Binding Mechanism | Binding Site | Key Interactions |

|---|---|---|---|

| DNA Gyrase (GyrB Subunit) | Active Site Occupation | ATP-binding pocket | Hydrogen bonding, hydrophobic interactions |

| Lysozyme | Allosteric Modulation / Active Site Occupation | Substrate-binding site and allosteric sites | Aromatic (π-π stacking), hydrophobic, hydrogen bonding. mdpi.com |

| Acetylcholinesterase (AChE) | Active Site Occupation | Catalytic Active Site (CAS) | Hydrogen bonding, π-π stacking. nih.gov |

Molecular Pathways Affected by Compound Activity

The interaction of 2-(1,3-Benzothiazol-2-ylamino)acetic acid and its analogs with specific enzymes can trigger a cascade of effects on broader molecular pathways, leading to significant cellular responses such as bacteriostasis, cell death, or modulation of signaling.

The most clearly defined pathway affected by antimicrobial benzothiazoles is the DNA gyrase pathway. nih.gov DNA gyrase is critical for maintaining DNA topology. embopress.org By inhibiting the GyrB subunit, benzothiazole compounds effectively trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. embopress.org This leads to an accumulation of double-stranded DNA breaks, which stalls replication forks and initiates the SOS response, a DNA damage repair system in bacteria. embopress.org If the damage is too extensive, this pathway ultimately leads to programmed cell death, or apoptosis.

There is also evidence that benzothiazole derivatives can affect key signaling pathways in eukaryotic cells, such as the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The MAPK pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. A specific benzothiazole derivative, AS601245, has been identified as an inhibitor of the c-Jun N-terminal kinase (JNK) signal transduction pathway. nih.gov The JNK pathway is a component of the MAPK signaling cascade that can play a role in ischemia-induced cell death. nih.gov Inhibition of this pathway by the benzothiazole compound was shown to be neuroprotective. nih.gov Furthermore, Mitochonic acid 5, a derivative of indole-3-acetic acid, has been shown to activate the MAPK–ERK–Yap signaling pathway, which can protect cells against apoptosis. nih.gov These findings suggest that the benzothiazole scaffold has the potential to modulate critical cellular signaling cascades, although the precise pathways affected by this compound require further investigation.

| Affected Pathway | Key Protein/Enzyme | Cellular Process | Downstream Effect |

|---|---|---|---|

| DNA Topology and Repair | DNA Gyrase (GyrB) | DNA replication, transcription, and repair. nih.govembopress.org | Induction of SOS response, accumulation of DNA breaks, bacterial cell death. embopress.org |

| MAPK/JNK Signaling | c-Jun N-terminal kinase (JNK) | Stress response, apoptosis, inflammation. | Inhibition of apoptosis, potential neuroprotective effects. nih.gov |

| MAPK/ERK Signaling | Extracellular signal-regulated kinase (ERK) | Cell proliferation, survival, differentiation. | Activation of survival signaling, protection against apoptosis. nih.gov |

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of 2-(1,3-benzothiazol-2-ylamino)acetic acid and its derivatives is an active area of research, with a growing emphasis on environmentally friendly methods. bohrium.comnih.gov Traditional synthetic routes are being reimagined to align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. bohrium.com

Future explorations in this domain will likely focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid reaction times and often results in higher yields compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. tandfonline.com

Novel Catalytic Systems: The development and application of heterogeneous and recyclable catalysts can simplify product purification and reduce the environmental impact of the synthesis. mdpi.com For instance, the condensation of 2-aminobenzenethiol with various carbonyl compounds is a common method for creating the benzothiazole (B30560) core, and greener catalysts are continually being sought for this reaction. nih.govmdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a key goal of green chemistry. Solid-state synthesis or the use of deep eutectic solvents are promising avenues. mdpi.com

| Method | Key Advantages | Example Reaction Condition | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid reaction times, higher yields | Irradiation of reactants for 4 minutes at 180°C | |

| Ultrasound Irradiation | Energy efficient, shorter reaction times | Sonication of reactants for 15 minutes | tandfonline.com |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Use of SnP₂O₇ as a catalyst | mdpi.com |

Advanced Computational Modeling for De Novo Design and Virtual Screening